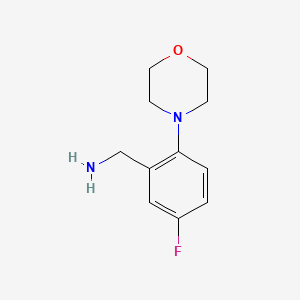

(5-Fluoro-2-morpholinophenyl)methanamine

Description

Discovery and Development

(5-Fluoro-2-morpholinophenyl)methanamine (CAS: 905439-34-1) emerged as a structurally unique compound in the early 21st century, driven by advances in fluorinated aromatic synthesis and morpholine chemistry. Its development is rooted in the pharmaceutical industry's demand for bioactive intermediates with improved pharmacokinetic properties. The compound was first synthesized through Friedel-Crafts alkylation and palladium-catalyzed coupling reactions, as evidenced by synthetic pathways in pyrimidine derivatives. Early applications focused on its role as a precursor for antibiotics, such as linezolid analogs, where its morpholine and fluorophenyl motifs enhanced target binding. Key milestones include its use in optimizing larvicidal agents and neurokinin-1 receptor antagonists, highlighting its versatility in drug design.

Table 1: Molecular Profile of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅FN₂O | |

| Molecular Weight | 210.25 g/mol | |

| SMILES | NCC1=CC(F)=CC=C1N2CCOCC2 | |

| Key Functional Groups | Morpholine, fluorophenyl, amine |

Significance in Fluorinated Aromatic Chemistry

The fluorine atom at the 5-position of the phenyl ring confers distinct electronic and steric properties. Fluorination enhances metabolic stability and lipophilicity, critical for membrane penetration in bioactive molecules. Comparative studies show that the C–F bond in this compound reduces electron density at the aromatic ring, facilitating electrophilic substitution at the 2- and 4-positions. This electronic modulation is exploited in cross-coupling reactions to generate polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems. For example, its derivative, 5-fluoro-N⁴-(3-substitutedphenyl)pyrimidine-2,4-diamine, demonstrated enhanced larvicidal activity due to fluorine-induced polarization.

Position within Morpholine-containing Compounds

Morpholine, a six-membered heterocycle with one oxygen and one nitrogen atom, contributes to the compound’s solubility and hydrogen-bonding capacity. This compound occupies a niche between rigid morpholine-acetal antagonists and flexible linear amines. Unlike simpler morpholine derivatives, its fused fluorophenyl group enables π-stacking interactions with biological targets, as observed in kinase inhibitors. Structurally analogous compounds, such as linezolid, share its morpholinophenyl core but lack the fluorinated amine side chain, underscoring its unique pharmacophoric features.

Relevance in Contemporary Chemical Research

Recent studies emphasize its role in:

- Antimicrobial Drug Development : As a precursor to triazolopyrimidine derivatives with nanomolar activity against Gram-positive pathogens.

- Materials Science : Fluorinated PAHs derived from this compound exhibit tunable HOMO-LUMO gaps (ΔE = 0.02–0.26 eV) for organic semiconductors.

- Catalysis : Palladium-mediated cross-couplings using its amine group as a directing moiety.

Table 2: Synthetic Applications of this compound

Propriétés

IUPAC Name |

(5-fluoro-2-morpholin-4-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBDQTCQXJCFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655820 | |

| Record name | 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905439-34-1 | |

| Record name | 5-Fluoro-2-(4-morpholinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905439-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(5-Fluoro-2-morpholinophenyl)methanamine, with the molecular formula CHFNO and a molecular weight of 210.25 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : (5-fluoro-2-morpholin-4-ylphenyl)methanamine

- CAS Number : 905439-34-1

- Molecular Weight : 210.25 g/mol

- Purity : Typically around 95% .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly proteases, which play a crucial role in various biological processes, including inflammation and cell proliferation .

- Cell Proliferation Inhibition : Studies indicate that it exhibits potent inhibition against cancer cell lines, such as L1210 mouse leukemia cells, with IC values in the nanomolar range .

Biological Activity Overview

The compound has demonstrated a range of biological activities:

- Anticancer Activity :

- Anti-inflammatory Properties :

- Larvicidal Activity :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable study, this compound and its derivatives were evaluated for their growth inhibitory activity against L1210 mouse leukemia cells. The results indicated that all tested compounds exhibited significant inhibition of cell proliferation, with IC values indicating high potency. The mechanism was suggested to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis .

Case Study: Larvicidal Properties

A series of derivatives based on this compound were synthesized and tested for their larvicidal properties against third instar larvae. Compounds demonstrated significant activity at various time points (24, 48, and 72 hours), indicating their potential utility in pest control applications .

Applications De Recherche Scientifique

Medicinal Chemistry

(5-Fluoro-2-morpholinophenyl)methanamine is being investigated for its therapeutic potential, particularly in the treatment of various diseases:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. Research has shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that interferes with cellular signaling pathways involved in survival and proliferation.

- Antimicrobial Properties : The compound has displayed activity against several bacterial strains, indicating its potential as an antimicrobial agent. Its structure may enhance interaction with microbial targets, leading to effective inhibition of growth.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes crucial in various biological processes. This characteristic could be beneficial in treating diseases associated with dysregulated enzyme activity.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Enzyme Inhibition | Potential inhibitor of proteases and kinases involved in disease pathways |

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human tumor cell lines using the National Cancer Institute's protocols. The compound showed significant cytotoxicity, with an IC value indicating potent antiproliferative activity. The mechanism was linked to DNA damage and inhibition of cyclin-dependent kinases (CDKs), essential for cell cycle regulation.

Case Study 2: Antimicrobial Evaluation

In vitro tests revealed that this compound exhibited moderate antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a basis for developing new antimicrobial agents.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Analogues

The following table compares key structural and functional features of (5-Fluoro-2-morpholinophenyl)methanamine with related methanamine derivatives:

2.2. Key Comparative Insights

- Morpholine vs. Morpholine-containing compounds are often explored for CNS activity due to their blood-brain barrier permeability.

Fluorine Substitution :

Fluorine at the 5-position is a common feature in the target compound and its methyl-substituted analog. Fluorine’s electronegativity can enhance binding affinity to target proteins and reduce metabolic degradation, as seen in SIRT2 inhibitors where fluorinated analogs exhibit optimized pharmacokinetics.- Biological Activity: While the target compound’s activity is unspecified, structurally related methanamines show diverse applications. For example, (5-Phenylfuran-2-yl)methanamine derivatives with urea linkers inhibit SIRT2, a NAD+-dependent deacetylase implicated in cancer and neurodegenerative diseases.

Synthetic Routes :

The synthesis of (5-Fluoro-2-methylphenyl)methanamine via transition metal-free catalytic reduction of primary amides (using HBPin and a potassium complex) implies that similar methods could apply to the target compound. Morpholine incorporation may require additional steps, such as nucleophilic substitution or cyclization.

2.3. Physicochemical Properties

Solubility :

Methanamine derivatives with polar groups (e.g., morpholine) typically exhibit higher solubility in aqueous media compared to halogenated or alkylated analogs. For example, methylamine solubility is influenced by temperature and pressure, but substituents like morpholine or fluorine would further modulate this property.- logP and logS: Compounds like the SIRT2 inhibitors with urea linkers have calculated logP values (~5.14) and logS values (−4.43), indicating moderate lipophilicity.

Méthodes De Préparation

Preparation from Fluorinated Nitroanisole Derivatives

One common route begins with fluorinated nitroanisole compounds, such as 5-fluoro-2-nitroanisole, which can be synthesized efficiently via nucleophilic substitution of 2,4-difluoronitrobenzene with methanol under basic conditions (potassium tert-butoxide in toluene) at low temperature (0–20°C), yielding 5-fluoro-2-nitroanisole in high yield (~87%).

This intermediate can then undergo further transformations:

- Demethylation of the methoxy group to yield the corresponding hydroxy derivative.

- Substitution of the hydroxy group with morpholine under nucleophilic aromatic substitution conditions, typically involving heating with morpholine or morpholine salts.

- Reduction of the nitro group to the amine, often using catalytic hydrogenation or chemical reducing agents such as iron/HCl or tin(II) chloride.

This sequence leads to 5-fluoro-2-morpholinophenylamine, which upon further functionalization at the aromatic ring or side chain can yield the methanamine derivative.

Direct Synthesis via Substitution on Fluorinated Phenyl Precursors

An alternative approach involves starting from fluorinated chloromethyl or bromomethyl phenyl derivatives bearing morpholine substituents. For example, (R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone derivatives have been used as intermediates, where the chloromethyl group is displaced by nucleophiles such as potassium phthalimide, followed by hydrazinolysis to yield the corresponding amine.

This method involves:

- Preparation of the chloromethyl intermediate.

- Nucleophilic substitution with phthalimide anion to form a protected amine.

- Deprotection to reveal the free amine group.

- Further acylation and purification steps to obtain the final methanamine compound.

This route is advantageous for stereochemical control and for producing enantiomerically pure compounds when required.

Catalytic Fluorination and Cyclization Approaches

Recent advances in catalytic fluorination have introduced metal-free, mild conditions for the synthesis of fluorinated heterocycles that could be adapted for preparing fluorinated morpholinophenyl derivatives. For instance, hypervalent iodine catalysts with BF3·Et2O as both the fluorine source and activating reagent have been used to synthesize 5-fluoro-2-oxazoline derivatives efficiently within minutes and with high yields (up to 95%).

Although this method is primarily demonstrated for oxazoline rings, the mechanistic principles involving fluorination, aryl migration, and cyclization could be adapted for synthesizing fluorinated morpholine-containing amines by designing appropriate precursors.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The nucleophilic aromatic substitution on fluorinated nitrobenzene derivatives is well-established and provides a reliable route to introduce morpholine groups regioselectively due to the activating effect of the nitro group and the leaving ability of fluorine atoms.

- Reduction of nitro groups to amines must be carefully controlled to avoid over-reduction or side reactions; catalytic hydrogenation with Pd/C or chemical reduction with SnCl2 are commonly employed.

- The chloromethyl intermediate approach allows for the introduction of amine functionality via phthalimide protection, which facilitates purification and enhances overall yield and stereochemical purity.

- Catalytic fluorination methods represent a modern, efficient alternative that may reduce reaction times and avoid harsh reagents, though their application to morpholinophenylmethanamine specifically requires further development.

Q & A

Basic Question: What are the standard synthetic routes for (5-Fluoro-2-morpholinophenyl)methanamine, and what purification methods are recommended?

Answer:

The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. For example, halogenation of a phenyl precursor followed by morpholine substitution and subsequent reduction of nitrile or nitro groups to the primary amine. A common approach for analogous compounds (e.g., (2-Bromo-5-(trifluoromethyl)phenyl)methanamine) involves reacting intermediates like bromo-fluorophenyl acetonitrile with morpholine under nucleophilic aromatic substitution conditions, followed by catalytic hydrogenation to reduce the nitrile to methanamine . Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization using polar aprotic solvents. Purity verification via HPLC (≥95%) is critical for downstream applications .

Advanced Question: How can reaction conditions be optimized to improve the yield of this compound during synthesis?

Answer:

Optimization requires systematic variation of parameters:

- Temperature : Higher temperatures (80–100°C) may accelerate morpholine substitution but risk side reactions.

- Catalysts : Palladium catalysts (e.g., Pd/C) enhance hydrogenation efficiency for nitro-to-amine reduction.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution.

- Stoichiometry : Excess morpholine (1.5–2.0 eq) ensures complete substitution.

Refer to analogous protocols, such as the synthesis of [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine, where iterative adjustments to solvent and catalyst loading improved yields by 15–20% .

Basic Question: Which analytical techniques are most reliable for confirming the structural identity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm aromatic proton environments, morpholine ring integration, and amine proton signals.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFNO: calculated 225.1002).

- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1100 cm (C-O-C morpholine) are diagnostic.

Cross-referencing with spectral libraries of structurally similar compounds (e.g., (5-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine) ensures accuracy .

Advanced Question: How should researchers address contradictory spectral data when characterizing novel derivatives of this compound?

Answer:

- Comparative Analysis : Replicate experiments under identical conditions to rule out instrumentation errors.

- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign ambiguous peaks.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

For example, discrepancies in aromatic proton shifts could arise from conformational flexibility or solvent effects, as seen in studies of (6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine derivatives .

Basic Question: What are the solubility properties of this compound in common laboratory solvents?

Answer:

- Polar solvents : Highly soluble in DMSO, DMF, and methanol due to amine and morpholine moieties.

- Nonpolar solvents : Poor solubility in hexane or toluene.

- Aqueous solubility : Limited (~1–5 mg/mL in water at 25°C), but improves under acidic conditions (amine protonation).

Data from analogous methanamine derivatives (e.g., benzenemethanamine) indicate temperature-dependent solubility trends, with higher solubility at elevated temperatures .

Advanced Question: How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Answer:

- Dose-Response Studies : Establish a consistent concentration range (e.g., 1–100 µM) to compare potency across assays.

- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature).

- Target Validation : Use orthogonal methods (e.g., SPR, ITC) to confirm binding affinity.

For instance, inconsistencies in antimicrobial activity of 1-(5-Methylpyrazin-2-yl)methanamine derivatives were resolved by standardizing bacterial strains and growth media .

Basic Question: What safety precautions are required when handling this compound in the laboratory?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (H315, H318, H335 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store at 2–8°C under inert atmosphere (N or Ar) to prevent degradation.

Refer to SDS guidelines for structurally similar amines, such as (2,4,6-Trimethoxyphenyl)methanamine, which recommend emergency protocols for spills or exposure .

Advanced Question: What strategies are effective for incorporating this compound into drug discovery pipelines?

Answer:

- Structure-Activity Relationship (SAR) : Modify substituents on the morpholine or phenyl ring to enhance target selectivity.

- Prodrug Design : Convert the primary amine to carbamate or amide derivatives to improve bioavailability.

- In Silico Screening : Use molecular docking to predict interactions with targets like GPCRs or kinases.

Case studies on [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine demonstrate how scaffold optimization can modulate receptor binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.